molecular formula C15H15ClO B1457897 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL CAS No. 1393441-73-0

2-[2-(2-Chlorophenyl)phenyl]propan-2-OL

Cat. No.: B1457897
CAS No.: 1393441-73-0
M. Wt: 246.73 g/mol
InChI Key: FUZLIVPSWZVZEW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-[2-(2-Chlorophenyl)phenyl]propan-2-ol is systematically identified through multiple nomenclature systems and chemical identifiers. The compound bears the Chemical Abstracts Service registry number 1393441-73-0, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name precisely describes the compound's structure as 2-[2-(2-chlorophenyl)phenyl]propan-2-ol, indicating the position of the chlorine substituent on the first phenyl ring and the hydroxyl group's location on the central propane chain.

The molecular structure consists of fifteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and one oxygen atom, arranged in a configuration that places the hydroxyl functional group on the secondary carbon of the propanol backbone. This arrangement classifies the compound as a secondary alcohol, where the hydroxyl group is bonded to a carbon atom that is itself bonded to two other carbon atoms. The compound's structural complexity arises from the presence of two phenyl rings, one of which contains a chlorine substituent in the ortho position, creating a biphenyl system with distinct electronic and steric properties.

Table 1: Chemical Properties of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol

Property Value Reference
Molecular Formula C15H15ClO
Molecular Weight 246.73 g/mol
Chemical Abstracts Service Number 1393441-73-0
International Union of Pure and Applied Chemistry Name 2-[2-(2-chlorophenyl)phenyl]propan-2-ol
Classification Secondary Alcohol
Aromatic Ring Count 2
Halogen Substituents 1 (Chlorine)

The compound's structural features include a central propan-2-ol backbone that serves as the connecting point between two aromatic ring systems. The presence of the chlorine atom in the ortho position of one phenyl ring significantly influences the compound's electronic distribution and steric hindrance patterns. This substitution pattern affects both the compound's physical properties and its potential interactions with biological systems or other chemical entities.

Historical Context and Development

The development of 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol can be traced through the evolution of diaryl alcohol chemistry and the systematic exploration of chlorinated aromatic compounds. Database records indicate that compounds within this structural family have been subjects of chemical research since the early 2000s, with the specific compound 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol being formally catalogued in chemical databases by 2005. The compound's development reflects the broader scientific interest in exploring the structure-activity relationships of chlorinated biphenyl derivatives and their potential applications in medicinal chemistry.

Historical precedent for compounds of this type can be found in the development of diphenylmethanol and related diaryl alcohols, which have been recognized since the early twentieth century for their pharmaceutical applications. Diphenylmethanol, also known as benzhydrol, established the foundation for understanding diaryl alcohol chemistry and served as a parent structure for the development of more complex derivatives including those with halogen substituents. The progression from simple diphenylmethanol to more sophisticated compounds like 2-[2-(2-Chlorophenyl)phenyl]propan-2-ol represents the systematic expansion of chemical knowledge in this area.

The synthetic approaches to compounds of this structural type have evolved considerably over the decades. Early methods focused on Grignard reactions between phenylmagnesium bromide and benzaldehyde, or reduction reactions using sodium borohydride or zinc dust. Modern industrial synthesis often employs catalytic hydrogenation using palladium on carbon catalysts, representing significant improvements in efficiency and selectivity. These methodological advances have facilitated the preparation of increasingly complex diaryl alcohols with specific substitution patterns.

Position in Organic Chemistry Classification

2-[2-(2-Chlorophenyl)phenyl]propan-2-ol occupies a distinctive position within multiple overlapping classification systems in organic chemistry. Primarily, the compound functions as a secondary alcohol, characterized by the hydroxyl group's attachment to a secondary carbon atom that bears two additional carbon substituents. This classification distinguishes it from primary alcohols, where the hydroxyl group attaches to a carbon bearing only one other carbon substituent, and tertiary alcohols, where the hydroxyl carbon connects to three other carbon atoms.

Within the broader category of aromatic alcohols, this compound represents a member of the diaryl alcohol family, specifically those containing biphenyl structural motifs. The biphenyl system consists of two phenyl rings connected through a carbon-carbon bond, creating an extended aromatic system with unique electronic properties. The presence of the chlorine substituent further categorizes this compound within the subset of halogenated aromatic alcohols, which exhibit modified electronic characteristics compared to their non-halogenated counterparts.

Table 2: Organic Chemistry Classification Hierarchy

Classification Level Category Specific Application
Functional Group Secondary Alcohol Hydroxyl group on secondary carbon
Aromatic System Diaryl Alcohol Two aromatic rings present
Substitution Pattern Chlorinated Aromatic Chlorine substituent on phenyl ring
Structural Framework Biphenyl Derivative Connected phenyl ring system
Carbon Framework Propanol Derivative Three-carbon alcohol backbone

The compound's classification as a chlorinated aromatic places it within a significant category of organic compounds that have found extensive applications in pharmaceutical development. Related compounds in this classification include various pharmaceutical agents such as certain antihistamines and antifungal medications. The specific positioning of the chlorine atom in the ortho position of one phenyl ring creates unique steric and electronic effects that distinguish this compound from other isomeric arrangements.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-15(2,17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZLIVPSWZVZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225052
Record name [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-73-0
Record name [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methyl Esterification of (S)-2-Chloromandelic Acid

The initial step involves methyl esterification of (S)-2-chloromandelic acid under controlled conditions:

  • Reagents: Methanol (10 equivalents), phosphorous oxychloride (0.1 equivalents).
  • Solvents: Toluene as co-solvent.
  • Conditions: Reaction temperature maintained between 40 to 50 °C.
  • Process: The reaction mixture is partially concentrated under vacuum to remove solvents without complete removal of methanol or toluene, which helps avoid reverse reactions and improves yield.

This step yields the methyl ester intermediate, which is crucial for subsequent transformations.

Protection of Hydroxyl Group

The hydroxyl group of the methyl ester is protected to prevent side reactions during reduction:

  • Method: Acid-catalyzed ketalization using isopropenyl methyl ether.
  • Catalysis: The residual acid from phosphorous oxychloride in the previous step facilitates the protection.
  • Work-up: Single aqueous extraction to remove impurities.

This protection step stabilizes the intermediate for the reduction phase and simplifies purification.

Reduction of Ester to Alcohol

The critical conversion of the ester intermediate to the target alcohol is achieved by reduction:

  • Reagent: Lithium borohydride (LiBH4) is employed as the reducing agent.
  • Conditions: The reaction is conducted in tetrahydrofuran (THF) solvent with lithium chloride as an additive.
  • Temperature: Maintained between 40 to 50 °C.
  • Procedure: Ester solution is added slowly to the LiBH4 suspension, followed by stirring for several hours.
  • Work-up: After reduction, acetone and toluene are added, followed by vacuum distillation to remove solvents. The organic phase is washed with sodium hydroxide solution and purified water to remove inorganic residues.

This method avoids the need for multiple washings or drying agents, streamlining the process and reducing cycle time.

Purification and Isolation

  • Partial concentration under vacuum is employed to remove excess solvents.
  • The alcohol intermediate is transferred as a solution in toluene for further synthetic steps or final isolation.
  • The process avoids full solvent removal to prevent reverse reactions and maximize yield.

Process Optimization and Advantages

  • Use of partial concentration rather than complete solvent removal prevents reverse reactions, thereby increasing yield.
  • The residual acid from the esterification step is utilized for catalyzing the protection step, eliminating the need for additional acid addition.
  • Reduction with lithium borohydride in the presence of lithium chloride improves reaction efficiency and selectivity.
  • Simplified work-up with single water wash and azeotropic drying reduces processing time and solvent usage.
  • Avoidance of chromatographic purification steps enhances scalability for industrial manufacture.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes
1 Methyl Esterification Methanol (10 eq.), Phosphorous oxychloride (0.1 eq.), Toluene, 40–50 °C Partial vacuum concentration to avoid reverse reaction
2 Hydroxyl Protection Isopropenyl methyl ether, residual acid catalysis, aqueous extraction Stabilizes intermediate for reduction
3 Ester Reduction Lithium borohydride, lithium chloride, THF, 40–50 °C Single water wash, vacuum distillation, avoids multiple drying steps
4 Purification Partial solvent removal, toluene solution transfer Avoids chromatographic purification

Additional Notes on Related Processes

While the above synthesis is focused on 2-[2-(2-chlorophenyl)phenyl]propan-2-OL, related compounds such as prothioconazole derivatives have been synthesized using different approaches involving chlorocyclopropyl intermediates and triazole functionalization. These methods often use palladium catalysts or strong bases and require more complex purification, which are less suitable for large-scale synthesis compared to the lithium borohydride reduction route described here.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of 2-[2-(2-Chlorophenyl)phenyl]propan-2-one.

    Reduction: Formation of 2-[2-(2-Chlorophenyl)phenyl]propane.

    Substitution: Formation of 2-[2-(2-Hydroxyphenyl)phenyl]propan-2-OL or 2-[2-(2-Aminophenyl)phenyl]propan-2-OL.

Scientific Research Applications

2-[2-(2-Chlorophenyl)phenyl]propan-2-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural homology with 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL but differ in substituents or stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL C₁₅H₁₃ClO 244.72 Not Provided Biphenyl with 2-Cl, tertiary alcohol
1,1-Diphenyl-propan-2-OL C₁₅H₁₆O 212.29 29338-49-6 Two unsubstituted phenyl groups
2-(2-Aminophenyl)propan-2-OL C₉H₁₃NO 151.21 15833-00-8 Amino group at phenyl ortho position
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL C₉H₁₀ClFNO 217.64 1323966-28-4 Chloro, fluoro, and amino groups; stereospecific

Key Observations:

  • 1,1-Diphenyl-propan-2-OL lacks halogen substituents, reducing its polarity compared to the chlorinated target compound. This may influence solubility and reactivity in synthetic pathways .
  • The chloro-fluoro-amino derivative (CAS 1323966-28-4) demonstrates how halogen and amino combinations, along with stereochemistry, can modulate pharmacological properties. Its fluorine atom may improve metabolic stability compared to chlorine .

Biological Activity

2-[2-(2-Chlorophenyl)phenyl]propan-2-OL, also known as a chlorinated arylpropanol, has garnered interest in the scientific community due to its potential biological activities. This compound features a hydroxyl group attached to a propan-2-ol backbone, flanked by two phenyl rings, one of which is chlorinated. The unique structure suggests various interactions with biological targets, prompting investigations into its antimicrobial and anti-inflammatory properties.

Chemical Structure

The molecular structure of 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL can be represented as follows:

C15H15ClO\text{C}_{15}\text{H}_{15}\text{Cl}\text{O}

This structure includes:

  • A central propan-2-ol moiety.
  • Two phenyl groups, with one being substituted by a chlorine atom at the ortho position.

The biological activity of this compound is hypothesized to stem from its ability to form hydrogen bonds due to the hydroxyl group and engage with hydrophobic regions of proteins through the chlorophenyl moiety. This dual interaction could modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL exhibits significant antimicrobial activity. In vitro studies have shown promising results against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

The presence of halogen substituents, particularly chlorine, has been identified as a crucial factor enhancing the antimicrobial efficacy of similar compounds .

Anti-inflammatory Effects

Preliminary studies suggest that 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. However, detailed studies are required to substantiate these claims and elucidate the underlying mechanisms.

Case Studies

  • Antimicrobial Activity : A study assessed the antibacterial properties of various arylpropanols, including 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL. The compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
  • Inflammation Models : In animal models, compounds structurally similar to 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL were evaluated for their anti-inflammatory effects. Results showed a reduction in edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL, a comparison with structurally similar compounds is insightful:

Compound Key Feature Biological Activity
2-[2-(2-Bromophenyl)phenyl]propan-2-OLBromine instead of chlorineModerate antimicrobial activity
2-[2-(4-Fluorophenyl)phenyl]propan-2-OLFluorine substitutionReduced activity
3-(4-Chlorophenyl)-propane-1,1-diolDifferent positioning of substituentsEnhanced anti-inflammatory effects

This table illustrates that while structural modifications can influence biological activity significantly, the presence of chlorine in the tested compound appears to enhance its efficacy against microbial pathogens.

Q & A

Q. What are the key considerations in designing stability studies under various pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) over 4 weeks identifies degradation pathways. The compound is stable at pH 5–7 but undergoes hydrolysis at pH <3 (cleavage of the C-O bond) or pH >9 (oxidation). LC-MS identifies degradation products like 2-chlorobenzoic acid .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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